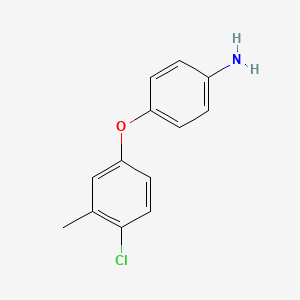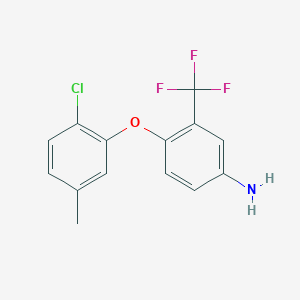
4-(4-Fluorophenoxy)-2-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-Fluorophenoxy)-2-(trifluoromethyl)aniline (4-F-2-TFA) is an organic compound belonging to the aniline family. It is a colorless, volatile liquid with a chemical formula of C8H6F5N and a molecular weight of 210.14 g/mol. 4-F-2-TFA has been used in a wide range of scientific research applications, including synthesis, drug development, and analytical chemistry. This article will provide an overview of 4-F-2-TFA, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
Docking and QSAR Studies for Kinase Inhibitors
- Application: Docking and quantitative structure–activity relationship (QSAR) studies have utilized compounds similar to 4-(4-fluorophenoxy)-2-(trifluoromethyl)aniline. These studies aid in understanding the orientations and active conformations of kinase inhibitors (Caballero et al., 2011).
Monomolecular Film Formation Studies
- Application: Research on azobenzene derivatives with fluoroalkyl chains, including compounds akin to this compound, has explored their monomolecular film formations at the air/water interface, contributing to materials science (Yoshino et al., 1992).
Catalysis in Organic Synthesis
- Application: This compound has been used as a monodentate transient directing group in Ru(II)-catalyzed intermolecular direct ortho-C(sp2)-H imidation of benzaldehydes. This contributes to the diverse synthesis of quinazoline and fused isoindolinone scaffolds (Wu et al., 2021).
Vibrational Analysis for NLO Materials
- Application: The vibrational analysis of compounds including 4-fluoro-3-(trifluoromethyl)aniline, similar to the subject compound, has been conducted. Such studies are crucial for understanding the properties of materials potentially useful in nonlinear optics (NLO) (Revathi et al., 2017).
Novel Synthon for Isoxazoles and 1,3,5-Triazines
- Application: The compound has been involved in the synthesis of isoxazoles and 1,3,5-triazines, demonstrating its utility as a novel synthon in organic synthesis (Strekowski et al., 1995).
Development of High Temperature Electro-Optic Polycarbonates
- Application: Its derivatives have been utilized in the synthesis of novel polycarbonates for high-temperature electro-optics, highlighting its significance in material science and optics (Suresh et al., 2003).
properties
IUPAC Name |
4-(4-fluorophenoxy)-2-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F4NO/c14-8-1-3-9(4-2-8)19-10-5-6-12(18)11(7-10)13(15,16)17/h1-7H,18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXYSTKHJJWGRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC(=C(C=C2)N)C(F)(F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F4NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801229758 |
Source


|
| Record name | 4-(4-Fluorophenoxy)-2-(trifluoromethyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801229758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
946784-69-6 |
Source


|
| Record name | 4-(4-Fluorophenoxy)-2-(trifluoromethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946784-69-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Fluorophenoxy)-2-(trifluoromethyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801229758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine](/img/structure/B1329083.png)


![Methyl 2-[4-(4-amino-2-chlorophenoxy)phenyl]-acetate](/img/structure/B1329091.png)








